2-(2-Methylvaleryl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

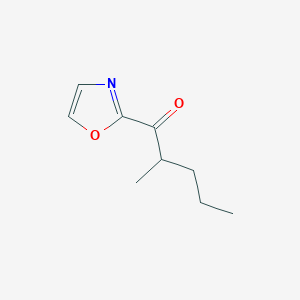

2-(2-Methylvaleryl)oxazole is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylvaleryl)oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of Deoxo-Fluor® at room temperature, which facilitates the formation of oxazolines. These oxazolines can then be oxidized to oxazoles using commercial manganese dioxide . Another approach involves the condensation reactions of aromatic aldehydes with 2-aminophenols, catalyzed by magnetic nanocatalysts .

Industrial Production Methods

Industrial production of this compound often employs flow synthesis techniques to ensure high efficiency and safety. The use of packed reactors containing commercial manganese dioxide allows for continuous production under controlled conditions, minimizing the risk of blockages and ensuring consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Methylvaleryl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxazole derivatives.

Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of oxazolines.

Substitution: Substitution reactions can occur at different positions on the oxazole ring, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.

Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can have different biological and chemical properties depending on the nature of the substituents.

Aplicaciones Científicas De Investigación

2-(2-Methylvaleryl)oxazole has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(2-Methylvaleryl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring allows the compound to form non-covalent interactions, including hydrogen bonds and van der Waals forces, with these targets. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Aleglitazar: An antidiabetic agent containing an oxazole ring.

Ditazole: A platelet aggregation inhibitor with an oxazole structure.

Mubritinib: A tyrosine kinase inhibitor that includes an oxazole moiety.

Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

2-(2-Methylvaleryl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylvaleryl group enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.

Actividad Biológica

2-(2-Methylvaleryl)oxazole is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H13NO

- CAS Number : 898759-23-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit effects on:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : There is evidence indicating that it may interact with specific receptors, influencing cellular signaling pathways.

Biological Activity and Therapeutic Potential

Recent studies have explored the therapeutic potential of this compound in various contexts:

-

Antimicrobial Activity

- A study demonstrated that this compound exhibits antimicrobial properties against several bacterial strains, suggesting its potential use as an antibacterial agent.

-

Anti-inflammatory Effects

- Research indicates that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

-

Anticancer Properties

- Preliminary data from in vitro studies suggest that this compound may inhibit the proliferation of cancer cells, warranting further investigation into its anticancer mechanisms.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated the antimicrobial effects against E. coli and S. aureus | Showed significant inhibition at various concentrations |

| Study 2 | Investigated anti-inflammatory effects in animal models | Reduced inflammation markers significantly |

| Study 3 | Assessed anticancer activity on breast cancer cell lines | Induced apoptosis in a dose-dependent manner |

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Current data suggest a moderate safety profile, but further toxicological studies are necessary to establish safe dosage levels for potential therapeutic use.

Propiedades

IUPAC Name |

2-methyl-1-(1,3-oxazol-2-yl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-4-7(2)8(11)9-10-5-6-12-9/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWUEGRLDHTQOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)C1=NC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642058 |

Source

|

| Record name | 2-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-23-4 |

Source

|

| Record name | 2-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.